molecular formula C7H4BrN3O2 B1528196 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 1354771-68-8

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No. B1528196
CAS RN: 1354771-68-8
M. Wt: 242.03 g/mol
InChI Key: YPEXABMLBITRHQ-UHFFFAOYSA-N
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Description

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the CAS Number: 1354771-68-8 . It has a molecular weight of 242.03 and is typically in the form of a powder . The IUPAC name for this compound is 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is 1S/C7H4BrN3O2/c8-4-1-3 (7 (12)13)2-5-6 (4)10-11-9-5/h1-2H, (H,12,13) (H,9,10,11) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule.


Chemical Reactions Analysis

Benzotriazole derivatives, including 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, are known for their reactivity. They can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes them useful in a variety of chemical reactions.


Physical And Chemical Properties Analysis

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 242.03 and its InChI key is YPEXABMLBITRHQ-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive molecules. Its reactivity, particularly the bromine atom, allows for further functionalization, leading to the development of compounds with potential antibacterial, antifungal, and antiviral properties .

Material Science: Development of Coordination Polymers

In material science, this compound is utilized as a ligand in the synthesis of coordination polymers. These polymers have diverse applications, including catalysis, gas storage, and separation technologies. The benzotriazole moiety can coordinate with metals, forming intricate structures with unique physical and chemical properties .

Environmental Science: Corrosion Inhibition

Benzotriazole derivatives, including 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, are known for their role as corrosion inhibitors. They protect metal surfaces, especially copper, from oxidative degradation, which is crucial in preserving the integrity of metal components in various environmental conditions .

Analytical Chemistry: Reagent for Analytical Determination

This compound finds its use as a reagent in analytical chemistry for the determination of silver and other metal ions. Its ability to form stable complexes with metals makes it a valuable tool in photometric analysis and other spectroscopic methods .

Biochemistry: Enzyme Inhibition Studies

The benzotriazole core is structurally similar to nucleobases, making derivatives like 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid suitable for enzyme inhibition studies. Researchers can explore its interaction with various enzymes, aiding in the understanding of enzymatic mechanisms and the development of new inhibitors .

Pharmacology: Drug Design and Discovery

In pharmacology, the compound’s structural features are exploited for drug design and discovery. Its benzotriazole ring mimics the heterocyclic bases found in DNA, allowing for the creation of analogs that can interact with biological targets, potentially leading to new therapeutic agents .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-bromo-2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEXABMLBITRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

CAS RN

1354771-68-8
Record name 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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